molecular formula C17H8Cl2N2O B3035115 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-60-0

3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No. B3035115
CAS RN: 303145-60-0
M. Wt: 327.2 g/mol
InChI Key: CNPVVBBRAGVVHD-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, more commonly known as 3-DCPIP, is a synthetic compound belonging to the pyridazinone family of compounds. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. 3-DCPIP is an important synthetic compound that is used in a variety of scientific research applications.

Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of pyrrolo [2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2, revealed promising anticancer activity . Notably:

Neuroprotective Potential

A derivative based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold showed in vivo neuroprotective effects . Further investigations focused on its ability to reduce α-synuclein aggregation in vitro. This compound holds promise for neurodegenerative disease research.

AchE Inhibition and Oxidative Stress Modulation

A newly synthesized pyrazoline derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was studied for its neurotoxic potential . Although the results were statistically insignificant, it’s essential to explore its impact on acetylcholinesterase (AchE) activity and oxidative stress levels.

Pyrido[2,3-d]pyrimidin-5-one Derivatives

These derivatives are synthesized via cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and amide carbonyl moiety play crucial roles in this transformation.

Mechanism of Action

Target of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target in cancer research.

Mode of Action

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds . This suggests that 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one may interact with its targets in a similar manner, leading to changes in gene expression.

Biochemical Pathways

Similar compounds have been shown to affect pathways related to apoptosis . Apoptosis is a cellular death mechanism that plays a critical role in both physiological and pathological conditions . Therefore, it is plausible that 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one may affect similar pathways, leading to downstream effects such as cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, they induced the apoptotic death of MCF7 cells . Therefore, it is plausible that 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one may have similar effects.

properties

IUPAC Name

3-(2,4-dichlorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O/c18-9-5-6-12(14(19)7-9)15-8-13-16(21-20-15)10-3-1-2-4-11(10)17(13)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVVBBRAGVVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209334
Record name 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

CAS RN

303145-60-0
Record name 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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